molecular formula C9H11BrF2N2O2 B2744885 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946814-13-6

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2744885
CAS No.: 1946814-13-6
M. Wt: 297.1
InChI Key: XAANFUXUYAGTMG-UHFFFAOYSA-N
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Description

3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid is a complex organic compound with a unique structure that features bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: The synthesis typically starts with the construction of the pyrazole ring. This might involve a reaction between an α,β-unsaturated carbonyl compound and hydrazine derivatives under acidic or basic conditions.

  • Bromination and Introduction of the Difluoromethyl Group: Selective bromination using brominating agents like N-bromosuccinimide introduces the bromine atom to the pyrazole ring. The difluoromethyl group can be introduced via reactions involving difluoromethylation reagents.

  • Alkylation to Form the Methyl Groups: Methylation of the intermediate compounds is achieved using alkylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, large-scale production often relies on more efficient and economical routes. Catalysts and optimized conditions to ensure high yield and purity are typically used. Continuous flow reactors and automated systems can improve scalability and reproducibility of the synthetic process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, primarily at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction processes, such as hydrogenation, can reduce specific functional groups within the molecule under appropriate conditions.

  • Substitution: The bromine atom makes it susceptible to nucleophilic substitution reactions, often facilitated by polar aprotic solvents and bases.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with catalysts like palladium on carbon, lithium aluminum hydride.

  • Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides.

Major Products:

  • Oxidation Products: Corresponding carboxylic acids or ketones.

  • Reduction Products: Reduced forms like alkanes or alcohols.

  • Substitution Products: Derivatives with nucleophile replacing the bromine atom.

Scientific Research Applications

Chemistry: Used in the development of new organic syntheses, serving as intermediates or starting materials for more complex molecules.

Medicine: Could be explored for pharmaceutical applications, such as the development of new drug molecules or therapeutic agents, though this would require thorough toxicological and pharmacological evaluations.

Industry: Used in the production of specialty chemicals, materials science, and potentially in the development of new catalysts or polymers.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. For example, in biological systems, it might bind to specific enzymes or receptors, affecting their activity. The presence of the difluoromethyl group could enhance its binding affinity or metabolic stability, while the bromine atom might influence its electronic properties, affecting how it interacts with molecular targets.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid stands out due to its specific functional groups. Similar compounds might include:

  • 3-Methyl-1-phenyl-5-pyrazolone: Lacks the bromine and difluoromethyl groups.

  • 1-Phenyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of difluoromethyl and lacks bromine.

  • 4-Bromo-1H-pyrazole: Contains bromine but lacks the difluoromethyl and specific alkyl groups.

The unique combination of bromine, difluoromethyl, and methyl groups in this compound provides distinct chemical properties and reactivity patterns, setting it apart from other compounds in its class.

Properties

IUPAC Name

3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANFUXUYAGTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)F)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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